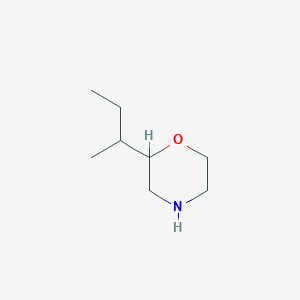
2-(Sec-butyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sec-butyl)morpholine is an organic compound belonging to the morpholine family, characterized by a morpholine ring substituted with a sec-butyl group at the 2-position. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butyl)morpholine typically involves the reaction of sec-butylamine with diethylene glycol in the presence of an acid catalyst. The reaction proceeds through a cyclization process, forming the morpholine ring. The reaction conditions often include heating the mixture to a temperature range of 150-200°C and maintaining the reaction for several hours to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the morpholine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl-substituted morpholine derivatives.
Scientific Research Applications
2-(Sec-butyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Sec-butyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The sec-butyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the sec-butyl substitution.
2-(tert-Butyl)morpholine: A similar compound with a tert-butyl group instead of a sec-butyl group.
2-(Isobutyl)morpholine: Another derivative with an isobutyl group at the 2-position.
Uniqueness
2-(Sec-butyl)morpholine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The sec-butyl group provides a balance between steric hindrance and lipophilicity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-butan-2-ylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-9-4-5-10-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
BKXUQMZPUDBPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


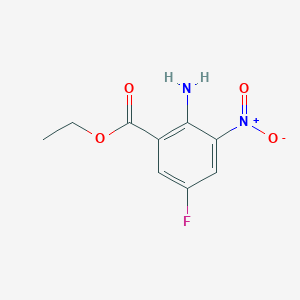
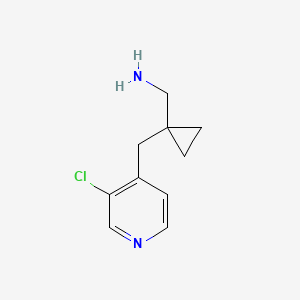
![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)

![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
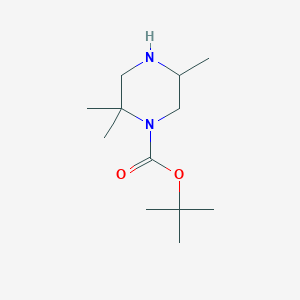
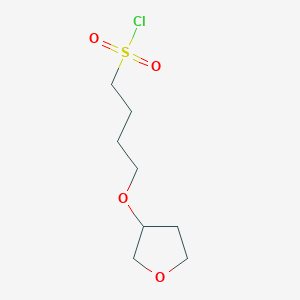
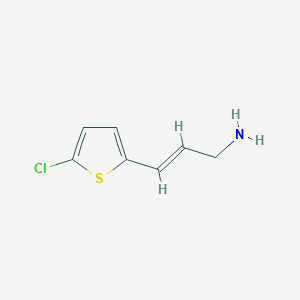
![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
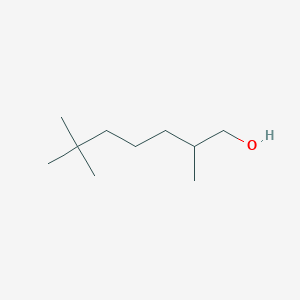
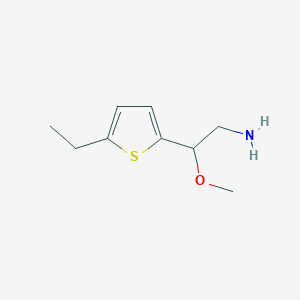
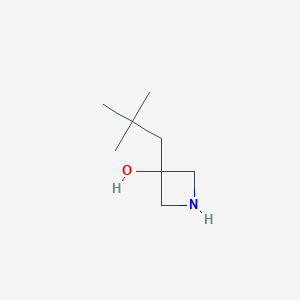
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
